1-Methyl-6-phenylpiperidin-2-one
Description
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-methyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
HLNNSRXXJUZFGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-6-phenylpiperidin-2-one has been studied for its pharmacological properties, particularly in relation to serotonin receptors. It is noted for its ability to activate the 5-HT1F receptor, which is implicated in the treatment of migraine headaches. The compound has shown promise in avoiding the vasoconstrictive side effects commonly associated with other migraine treatments like sumatriptan, making it a potential candidate for safer migraine therapies .
Therapeutic Uses
- Migraine Treatment : The compound is being explored as a treatment option for migraines due to its selective action on serotonin receptors without causing vasoconstriction .
- Mental Health Disorders : Its pharmacological profile suggests potential applications in treating various psychiatric conditions, including anxiety disorders, depression, and attention deficit hyperactivity disorder (ADHD) due to its interaction with serotonin pathways .
Anticancer Research
Recent studies have indicated that derivatives of 1-methylpiperidine compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, research has demonstrated that certain 1-methylpiperidine derivatives can inhibit the growth of human prostate cancer cells (DU145) and non-small cell lung cancer cells (A427) effectively .
Case Study: Antiproliferative Effects
A study highlighted that:
- Cell Line : Human prostate cancer cell line DU145.
- Results : The tested compounds showed stronger antiproliferative effects compared to standard σ1 receptor antagonists, indicating potential as novel anticancer agents .
Data Table: Summary of Applications
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Migraine Treatment | Activation of 5-HT1F receptors | Reduced migraine frequency and severity |
| Mental Health Disorders | Treatment for anxiety, depression, ADHD | Improved mood and cognitive function |
| Anticancer Research | Inhibition of prostate and lung cancer cells | Significant reduction in tumor growth |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves interactions with specific receptor subtypes. For example:
- Serotonin Receptor Interaction : The compound's ability to selectively activate serotonin receptors without causing vasoconstriction is crucial for its application in migraine treatment .
- σ1 Receptor Affinity : Studies show that derivatives demonstrate high affinity for σ1 receptors, which are linked to various cellular processes including apoptosis and proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 1-Methyl-6-phenylpiperidin-2-one and other piperidine-based compounds from the evidence:
Key Observations:
- Ketone Position: The position of the ketone group (C2 vs. Piperidin-2-ones like the target compound may exhibit stronger intramolecular interactions compared to piperidin-4-ones .
- Substituent Effects : The phenyl group at C6 enhances lipophilicity, which is critical for membrane permeability. However, bulkier substituents (e.g., methoxyphenyl in ) may reduce metabolic stability.
- Heterocyclic Hybrids : Compounds combining piperidine with pyrimidine (e.g., ) or imidazo rings (e.g., ) often show enhanced target selectivity due to dual pharmacophore interactions.
Pharmacological and Physicochemical Properties
- Lipophilicity: The phenyl group at C6 likely increases logP compared to non-aromatic analogs, similar to 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine .
- Metabolic Stability : N-Methylation (as in the target compound) typically reduces oxidative metabolism, a feature shared with 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one .
- Bioactivity : Piperidin-4-one derivatives with electron-withdrawing groups (e.g., methoxy) exhibit antimicrobial activity, suggesting that the target compound’s phenyl group may similarly modulate biological interactions .
Q & A
Q. What established synthetic routes exist for 1-Methyl-6-phenylpiperidin-2-one, and how can reaction conditions be systematically optimized?
Methodological Answer: To optimize synthesis, employ a stepwise approach:
- Intermediate Formation : Start with phenylacetyl chloride and methylamine to generate the piperidone backbone, analogous to methods used for structurally related compounds like ethylphenidate .
- Reaction Parameter Variation : Test catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures. Monitor yield via HPLC and characterize intermediates using NMR and IR spectroscopy .
- Safety Considerations : Follow protocols for handling piperidine derivatives, including PPE (gloves, goggles) and fume hood use, as outlined in safety guidelines for similar compounds .
Q. Which analytical techniques are recommended for assessing the purity of this compound in academic research?
Methodological Answer:
- Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against reference standards (e.g., EP/Pharm. Eur. impurity markers) .
- Spectroscopic Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised .
- Quantitative Thresholds : Adhere to pharmacopeial limits for impurities (e.g., ≤0.1% for individual unspecified impurities) .
Q. What safety protocols should researchers follow when handling this compound?
Methodological Answer:
- Exposure Mitigation : Use fume hoods for synthesis and purification. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Toxicity Management : While acute toxicity data are limited, assume hazards similar to piperidine derivatives (e.g., respiratory irritation). Conduct risk assessments using Safety Data Sheets (SDS) for analogous compounds .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic solvents .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
Methodological Answer:
- Data Triangulation : Combine in vitro assays (e.g., receptor binding studies) with computational docking simulations to validate target interactions. Use tools like AutoDock Vina for mechanistic insights .
- Systematic Review : Apply PRISMA guidelines to aggregate existing studies, identifying methodological disparities (e.g., assay conditions, cell lines). Address bias by re-evaluating conflicting results under standardized protocols .
- Peer Review : Submit findings for open peer review to ensure data robustness, emphasizing reproducibility of dose-response curves and statistical significance (p < 0.05) .
Q. How can a mixed-methods approach enhance mechanistic studies of this compound?
Methodological Answer:
- Quantitative Component : Perform kinetic studies (e.g., enzyme inhibition assays) to quantify IC50 values. Use LC-MS/MS for metabolite profiling in biological matrices .
- Qualitative Component : Conduct semi-structured interviews with domain experts to identify understudied pathways (e.g., off-target effects). Code responses using NVivo for thematic analysis .
- Integration : Cross-validate findings via joint displays, mapping quantitative results (e.g., dose-dependent effects) to qualitative insights (e.g., mechanistic hypotheses) .
Q. What frameworks are suitable for designing hypothesis-driven studies on this compound?
Methodological Answer:
- PICO Framework : Define P opulation (e.g., specific enzyme targets), I ntervention (compound concentration range), C omparison (positive/negative controls), and O utcome (e.g., inhibition efficiency) .
- FINER Criteria : Ensure hypotheses are F easible (within lab capabilities), I nteresting (address knowledge gaps in piperidone pharmacology), N ovel (e.g., unexplored isomer effects), E thical (minimize animal use via in silico models), and R elevant (therapeutic potential for neurological disorders) .
Q. How can researchers address ecological impact uncertainties for this compound despite limited data?
Methodological Answer:
- Read-Across Analysis : Estimate biodegradation potential using data from structurally similar compounds (e.g., 6-Methyl-2-piperidone). Apply OECD QSAR Toolbox for predictive modeling .
- Tiered Testing : Begin with acute aquatic toxicity assays (Daphnia magna LC50), escalating to chronic studies if risks are identified. Use microcosm models to simulate soil mobility .
- Regulatory Alignment : Align with REACH guidelines for PBT (Persistence, Bioaccumulation, Toxicity) assessment, prioritizing endpoints with the highest uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
